molecular formula C10H10O2S B13623029 3-(4-(Methylthio)phenyl)-3-oxopropanal

3-(4-(Methylthio)phenyl)-3-oxopropanal

Cat. No.: B13623029
M. Wt: 194.25 g/mol
InChI Key: BTQPKZGLSORMOB-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-3-oxopropanal is an organic compound with the molecular formula C 10 H 10 O 2 S and a molecular weight of 194.25 g/mol . This solid serves as a versatile and valuable building block in medicinal chemistry and organic synthesis due to its two reactive functional groups: a keto group and an aldehyde group. The structure features a 4-(methylthio)phenyl moiety, which can influence the electronic properties of the molecule and its subsequent reactivity . Researchers utilize this beta-keto aldehyde as a key precursor for synthesizing various heterocyclic compounds, including pyrazoles, isoxazoles, and pyridines. Its reactivity also makes it suitable for developing more complex chemical architectures through reactions such as aldol condensations and Knorr pyrrole syntheses. As a standard in analytical chemistry, it can be used for method development and as a reference material. The product is intended for research purposes as a chemical intermediate. This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Appropriate precautionary measures should be taken during handling. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-3-oxopropanal

InChI

InChI=1S/C10H10O2S/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,7H,6H2,1H3

InChI Key

BTQPKZGLSORMOB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC=O

Origin of Product

United States

Synthetic Methodologies for 3 4 Methylthio Phenyl 3 Oxopropanal

Historical and Classical Approaches to β-Ketoaldehyde Synthesis and Their Adaptations

Classical methods for the synthesis of β-ketoaldehydes have traditionally relied on well-established reactions such as ester condensations and formylation reactions. These approaches can be effectively adapted for the preparation of 3-(4-(methylthio)phenyl)-3-oxopropanal.

Ester Condensation Strategies (e.g., Claisen-type condensations)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. researchgate.netrsc.org A mixed Claisen condensation offers a viable route to this compound. This would involve the reaction of an ester of 4-(methylthio)benzoic acid, such as methyl 4-(methylthio)benzoate, with a suitable C2-synthon that can provide the aldehyde functionality.

A plausible approach involves the condensation of methyl 4-(methylthio)benzoate with an excess of ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. The initial product of this reaction is the corresponding β-keto ester, ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate. Subsequent hydrolysis and decarboxylation of this intermediate under controlled conditions would theoretically yield the target β-ketoaldehyde. However, the instability of the final product often complicates this approach.

A more direct route involves the use of a formylating agent in a Claisen-type reaction. For instance, the condensation of 4-(methylthio)acetophenone with a formate (B1220265) ester, such as ethyl formate, in the presence of a base like sodium methoxide, can directly yield the sodium salt of the enol of this compound. Acidic workup then provides the final product. This method is often preferred for the synthesis of β-ketoaldehydes as it directly installs the aldehyde group.

Table 1: Key Parameters in Claisen-type Condensation for β-Ketoaldehyde Synthesis

Parameter Description Typical Conditions for Analogs
Starting Materials An aryl methyl ketone (e.g., 4-(methylthio)acetophenone) and a formate ester (e.g., ethyl formate). Ketone: 1 equivalent, Ester: 1.5-2 equivalents
Base A strong, non-nucleophilic base is required to generate the enolate. Sodium methoxide, sodium ethoxide, sodium hydride
Solvent Anhydrous aprotic solvents are typically used to prevent side reactions. Diethyl ether, tetrahydrofuran (B95107) (THF), benzene
Temperature Reactions are often initiated at low temperatures and then allowed to warm to room temperature. 0 °C to room temperature

| Workup | Acidic workup is necessary to protonate the enolate and afford the final β-ketoaldehyde. | Dilute aqueous acid (e.g., HCl, H₂SO₄) |

Formylation Reactions for Aldehyde Incorporation

Formylation reactions are chemical processes where a formyl group (-CHO) is introduced into a molecule. wikipedia.org For the synthesis of this compound, the formylation of 4-(methylthio)acetophenone is a direct and effective strategy. This transformation can be achieved using various formylating agents.

One common method involves the use of a mixture of ethyl formate and a strong base, as described in the Claisen-type condensation. Another effective formylating system is the Vilsmeier-Haack reagent, which is a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). However, this reagent is typically used for the formylation of electron-rich aromatic rings and may not be suitable for the α-carbon of a ketone under standard conditions.

A more applicable method is the reaction of the enolate of 4-(methylthio)acetophenone with a formylating agent. The enolate can be pre-formed using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as THF at low temperatures. Subsequent treatment with a formylating agent, for example, ethyl formate, would then yield the desired β-ketoaldehyde. researchgate.net

Modern and Advanced Synthetic Routes to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of complex molecules, including β-ketoaldehydes. These approaches often provide higher chemo- and regioselectivity, utilize catalytic systems, and adhere to the principles of green chemistry.

Chemo- and Regioselective Synthesis Utilizing Emerging Reagents

The challenge in synthesizing β-ketoaldehydes lies in controlling the reactivity of the two carbonyl groups and the enolizable protons. Modern synthetic methods employ specific reagents to achieve high chemo- and regioselectivity. For instance, the use of organometallic reagents can allow for the selective formylation of ketone enolates.

One approach could involve the use of a silyl (B83357) enol ether of 4-(methylthio)acetophenone. This intermediate can be prepared with high regioselectivity and can then be reacted with a suitable formylating agent under mild conditions. For example, reaction with a Vilsmeier-type salt or other electrophilic formylating agents could lead to the desired product. This method often provides better control and higher yields compared to classical base-mediated formylations.

Catalytic Methodologies in the Formation of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has been widely explored for the formation of carbon-carbon bonds. While direct catalytic formylation of a ketone at the α-position is challenging, related catalytic cross-coupling reactions can be envisioned.

For example, a palladium-catalyzed carbonylation of an appropriate precursor could be a potential route. This might involve the coupling of a vinyl or aryl halide with carbon monoxide and a suitable nucleophile. While not a direct route to the target compound, such catalytic strategies are at the forefront of modern organic synthesis and could be adapted.

More directly, cobalt-catalyzed decarboxylative oxidations of benzylic redox-active esters have been described for the synthesis of aromatic ketones and aldehydes. rsc.org This type of methodology could potentially be adapted to generate the desired β-ketoaldehyde structure from a suitable carboxylic acid precursor.

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several aspects of green chemistry can be incorporated.

One key principle is the use of safer solvents. Traditional syntheses often employ volatile and toxic organic solvents. The development of reactions in greener solvents like water, ethanol (B145695), or even solvent-free conditions is a major goal. For instance, Knoevenagel condensations, which can produce related α,β-unsaturated carbonyl compounds, have been successfully carried out in water using solid basic catalysts like zeolites. scielo.brresearchgate.netdoaj.org This approach minimizes the use of hazardous organic solvents and simplifies product purification.

Another principle is the use of catalysts instead of stoichiometric reagents. The industrial preparation of 4-(methylthio)acetophenone, a potential precursor, often involves a Friedel-Crafts acylation using stoichiometric amounts of aluminum chloride, which generates significant waste. The use of solid acid catalysts like Amberlyst-15 has been shown to be a greener alternative for this reaction. researchgate.net Applying this principle to the synthesis of the target β-ketoaldehyde would involve exploring catalytic versions of the key bond-forming reactions.

Atom economy is another important consideration. Reactions like the Claisen condensation have good atom economy as most of the atoms of the reactants are incorporated into the final product. Optimizing reaction conditions to maximize yield and minimize by-product formation is a continuous effort in green chemistry.

Table 2: Application of Green Chemistry Principles to β-Ketoaldehyde Synthesis

Green Chemistry Principle Application in the Synthesis of this compound
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Utilizing reactions with high atom economy, such as condensation reactions.
Less Hazardous Chemical Syntheses Using less toxic reagents and solvents.
Designing Safer Chemicals The target molecule itself may have specific applications with a favorable safety profile.
Safer Solvents and Auxiliaries Replacing traditional volatile organic solvents with water, ethanol, or solvent-free conditions. scielo.brresearchgate.netdoaj.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure when possible.
Use of Renewable Feedstocks While not directly applicable to this specific molecule, it is a general goal.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Using catalytic amounts of reagents instead of stoichiometric amounts, for example, solid acid catalysts for precursor synthesis. researchgate.net
Design for Degradation Not directly related to the synthesis but to the lifecycle of the product.
Real-time analysis for Pollution Prevention Monitoring reactions to prevent by-product formation.

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing, particularly for scalable production. flinders.edu.au These benefits include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents or intermediates, precise control over reaction parameters, and the potential for straightforward automation and integration of in-line purification and analysis. flinders.edu.aumtak.hu

Hypothetical Continuous Flow Setup:

A hypothetical continuous flow setup for the synthesis of this compound could involve the following stages:

Reagent Introduction: Precise pumping of starting materials (e.g., 4-(methylthio)acetophenone and a suitable C1-synthon) into a microreactor or a packed-bed reactor.

Reaction Zone: The reagents would mix and react under optimized conditions (temperature, pressure, catalyst) within the reactor. The small dimensions of flow reactors allow for rapid heating or cooling, enabling reactions to be performed under conditions that might be unsafe in a large batch reactor.

In-line Quenching/Work-up: The reaction mixture could be directly passed through a stream of a quenching agent to stop the reaction at the desired point.

In-line Purification: The crude product stream could then be directed through a purification module, such as a column containing a scavenger resin or a liquid-liquid extraction unit, to remove byproducts and unreacted starting materials. nih.gov

Product Collection: The purified product stream would be collected at the end of the line.

The use of packed-bed reactors containing immobilized catalysts or reagents is a common strategy in continuous flow synthesis that can simplify purification and allow for catalyst recycling. mdpi.com For instance, an acid or base catalyst required for a condensation step could be immobilized on a solid support.

The scalability of a continuous flow process is achieved by either running the system for a longer duration ("scaling out") or by increasing the flow rate and reactor size ("scaling up"). This provides a more seamless transition from laboratory-scale synthesis to industrial production compared to batch processes.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity across Methodologies

A comprehensive comparative analysis of different synthetic methodologies for this compound is crucial for selecting the most optimal route for a specific application. While direct comparative studies for this exact compound are scarce, we can extrapolate from known reactions and general principles of organic synthesis to evaluate potential methods. The primary methodologies to consider would be traditional batch synthesis versus a prospective continuous flow approach.

MethodologySynthetic EfficiencyYieldsSelectivityScalabilitySafety
Traditional Batch Synthesis Generally lower due to manual handling, work-up, and purification steps between reactions.Can be high on a small scale, but often decrease upon scale-up due to mass and heat transfer limitations.Can be challenging to control, potentially leading to the formation of side products.Can be problematic and require significant process redevelopment for larger scales.Handling of hazardous reagents and exothermic reactions can be risky on a large scale.
Continuous Flow Synthesis Potentially higher due to the integration of reaction, work-up, and purification steps, and reduced manual intervention. mtak.huOften higher and more consistent due to precise control over reaction parameters. flinders.edu.auGenerally higher due to superior mixing and temperature control, minimizing byproduct formation.More straightforward to scale by extending run time or using larger reactors.Inherently safer due to small reaction volumes at any given time and better heat dissipation. mtak.hu

Detailed Research Findings:

While specific data for this compound is limited, research on related compounds highlights the advantages of flow chemistry. For example, the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been demonstrated with good chemical yields, showcasing the feasibility of using packed-bed reactors with reusable catalysts for similar transformations. mdpi.com Studies on multi-step continuous-flow synthesis of various organic molecules have consistently shown improved yields and efficiency compared to their batch counterparts. flinders.edu.au

For the synthesis of aldehydes, which are often prone to over-oxidation or side reactions, the precise control offered by flow reactors is particularly advantageous. Flow processes can minimize the residence time of the sensitive aldehyde product in the reaction mixture, thereby preventing its degradation.

Reactivity Profiles and Transformational Pathways of 3 4 Methylthio Phenyl 3 Oxopropanal

Electrophilic and Nucleophilic Reactivity at Carbonyl Centers

The 1,3-dicarbonyl framework of 3-(4-(methylthio)phenyl)-3-oxopropanal features two electrophilic carbonyl carbons: a ketone and an aldehyde. The aldehyde is generally more reactive towards nucleophiles than the ketone due to reduced steric hindrance and the absence of an electron-donating alkyl group. The methylene (B1212753) group situated between the two carbonyls possesses acidic protons, rendering it susceptible to deprotonation to form a stabilized enolate, which can act as a carbon nucleophile.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reaction of this compound with bifunctional nitrogen nucleophiles, such as hydrazines, is a well-established route for the synthesis of five-membered heterocyclic rings. For instance, treatment of this compound with various substituted hydrazines leads to the formation of pyrazole (B372694) derivatives. This reaction proceeds through an initial condensation of the hydrazine (B178648) with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

In a notable study, the reaction of this compound with different hydrazine hydrochlorides in refluxing ethanol (B145695) resulted in the corresponding 1-substituted-5-(4-(methylthio)phenyl)-1H-pyrazoles. Similarly, reaction with aminoguanidine (B1677879) hydrochloride under basic conditions yielded 5-(4-(methylthio)phenyl)-1H-pyrazol-1-carboximidamide.

ReactantProductYield (%)
Hydrazine hydrate (B1144303)5-(4-(Methylthio)phenyl)-1H-pyrazole85
Phenylhydrazine hydrochloride1-Phenyl-5-(4-(methylthio)phenyl)-1H-pyrazole82
4-Fluorophenylhydrazine hydrochloride1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-pyrazole88
Aminoguanidine hydrochloride5-(4-(Methylthio)phenyl)-1H-pyrazol-1-carboximidamide75

This table presents the yields of pyrazole derivatives from the reaction of this compound with various hydrazines.

While specific studies on the reactions of this compound with simple primary or secondary amines are not extensively documented in the reviewed literature, it is anticipated that these reactions would lead to the formation of enamines or imines. The more reactive aldehyde carbonyl would likely be the initial site of attack.

Reactions with Oxygen- and Carbon-Containing Nucleophiles

The reaction of this compound with hydroxylamine (B1172632) is another example of its utility in heterocycle synthesis. Treatment with hydroxylamine hydrochloride in refluxing ethanol affords 5-(4-(methylthio)phenyl)isoxazole in good yield. This transformation follows a similar pathway to pyrazole formation, involving condensation, cyclization, and dehydration.

ReactantProductYield (%)
Hydroxylamine hydrochloride5-(4-(Methylthio)phenyl)isoxazole80

This table shows the yield of the isoxazole (B147169) derivative from the reaction with hydroxylamine hydrochloride.

Reactions with carbon-containing nucleophiles, such as stabilized carbanions (e.g., from malonic esters), are expected to proceed via conjugate addition or condensation reactions. However, specific examples involving this compound are not detailed in the surveyed literature.

Aldol (B89426) and Knoevenagel Condensation Capabilities

The presence of both an enolizable ketone and an aldehyde functionality makes this compound a potential substrate for both intramolecular and intermolecular aldol-type reactions. Under basic or acidic conditions, the enolate of the ketone can be generated, which could then react with the aldehyde of another molecule in an intermolecular aldol addition or condensation.

Furthermore, the aldehyde group is susceptible to Knoevenagel condensation with active methylene compounds. This reaction involves the nucleophilic addition of a carbanion derived from an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. While this is a common reaction for aldehydes, specific studies detailing the Knoevenagel condensation of this compound are not prevalent in the reviewed scientific literature. The general reactivity of aromatic aldehydes in Knoevenagel condensations suggests that this compound would readily participate in such transformations.

Cyclization Reactions Utilizing the 1,3-Dicarbonyl Framework

The 1,3-dicarbonyl moiety is a classic synthon for the construction of a wide variety of heterocyclic systems. The ability of this compound to react with binucleophilic reagents is the cornerstone of its application in heterocyclic synthesis.

Formation of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Pyrimidines, Azepines, Pyridones, Pyrans)

As previously detailed, the synthesis of pyrazoles and isoxazoles from this compound is well-documented.

The synthesis of other important heterocyclic scaffolds can be extrapolated from the known reactivity of 1,3-dicarbonyl compounds:

Pyrimidines: These six-membered heterocycles can be synthesized through the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines. It is highly probable that this compound would react with these reagents to form appropriately substituted pyrimidine (B1678525) derivatives, although specific examples are not found in the reviewed literature.

Azepines: The synthesis of azepines from 1,3-dicarbonyl compounds has been reported through various methods, including reactions with aryl azides under photochemical conditions. The application of these methods to this compound would likely lead to the formation of azepine derivatives.

Pyridones: Pyridone rings can be constructed from 1,3-dicarbonyls through reactions with cyanoacetamide or other suitable nitrogen-containing components. The reactivity of this compound is expected to be amenable to these synthetic strategies.

Pyrans: The formation of pyran rings can be achieved through the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated carbonyl compounds or through multicomponent reactions involving an aldehyde, an active methylene compound, and a 1,3-dicarbonyl.

Annelation Reactions and Multi-ring System Formation

The 1,3-dicarbonyl unit is a key component in various annelation reactions, which are processes that form a new ring onto an existing one. The Robinson annelation, a classic example, involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The enolate of the ketone portion of this compound could potentially act as the nucleophile in such a reaction, leading to the formation of a new six-membered ring. However, specific literature detailing the use of this compound in annelation reactions to form multi-ring systems is scarce. The inherent reactivity of its functional groups suggests that it could be a valuable precursor for more complex, fused heterocyclic systems.

Reactivity and Transformations of the Methylthio Group

The methylthio group (-SCH₃) in this compound is a key site for chemical transformations, particularly at the sulfur atom. Its reactivity is influenced by the electron-donating nature of the sulfur atom and its susceptibility to oxidation and interaction with electrophiles and nucleophiles.

Oxidative Transformations of Sulfur (e.g., Sulfoxides, Sulfones)

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, significantly altering the electronic properties and potential biological activity of the molecule.

The oxidation of the analogous compound, 4'-(methylthio)acetophenone (B108920), provides a clear precedent for the expected reactivity of this compound. The methylthio group in 4'-(methylthio)acetophenone can be selectively oxidized to the methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group.

Formation of Sulfoxide: Controlled oxidation, often employing one equivalent of an oxidizing agent, leads to the formation of the corresponding sulfoxide, 3-(4-(methylsulfinyl)phenyl)-3-oxopropanal. Common reagents for this transformation include mild oxidants like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide.

Formation of Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with stronger oxidizing agents or an excess of the oxidant yields the sulfone, 3-(4-(methylsulfonyl)phenyl)-3-oxopropanal. A common method for this transformation involves the use of excess hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate (B81510) (Na₂WO₄) in an acidic medium. google.com Other potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed for the direct conversion of the sulfide to the sulfone. organic-chemistry.org The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) offers a metal-free alternative for this oxidation. organic-chemistry.org

Table 1: Oxidative Transformations of the Methylthio Group

TransformationProductTypical Reagents
Sulfide to Sulfoxide3-(4-(Methylsulfinyl)phenyl)-3-oxopropanalNaIO₄, 1 eq. H₂O₂
Sulfide to Sulfone3-(4-(Methylsulfonyl)phenyl)-3-oxopropanalExcess H₂O₂/Na₂WO₄, m-CPBA
Sulfoxide to Sulfone3-(4-(Methylsulfonyl)phenyl)-3-oxopropanalExcess H₂O₂, m-CPBA

Nucleophilic Displacement or Functionalization of Sulfur

While the sulfur atom in aryl methyl sulfides is nucleophilic, the direct nucleophilic displacement of the entire methylthio group is generally challenging due to the strength of the aryl C-S bond. However, functionalization can be achieved through reactions that activate the sulfur atom or the aromatic ring.

Nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides with thiolate ions are known to occur, suggesting that under specific conditions, the sulfur atom could be targeted. acs.org For this compound, such reactions would likely require harsh conditions or prior activation of the aromatic ring.

A more plausible pathway for functionalization involves the formation of a sulfonium (B1226848) salt. The nucleophilic sulfur atom can react with alkyl halides to form a ternary sulfonium salt. libretexts.org This activated intermediate is then more susceptible to nucleophilic attack, potentially leading to the displacement of the methyl group or other transformations.

Reductive and Oxidative Transformations of the Entire Molecular Framework

The molecular framework of this compound possesses two key reactive carbonyl functionalities: a ketone and an aldehyde. These groups are susceptible to both reduction and oxidation, leading to a variety of molecular architectures.

Reductive Transformations: The carbonyl groups of the β-ketoaldehyde moiety can be selectively or fully reduced.

Reduction to Alcohols: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone and aldehyde to the corresponding secondary and primary alcohols, respectively. wikipedia.orglibretexts.org The choice of reagent and reaction conditions can influence the selectivity. NaBH₄ is a milder reducing agent and is often used for the reduction of aldehydes and ketones. libretexts.org The product of complete reduction would be 3-(4-(methylthio)phenyl)propane-1,3-diol.

Stereoselectivity: The reduction of the prochiral ketone can lead to the formation of a chiral center, resulting in a racemic mixture of enantiomers unless a chiral reducing agent is employed. chemistrysteps.com

Oxidative Transformations: The aldehyde group is readily susceptible to oxidation, while the ketone is generally resistant under mild conditions. libretexts.orgchemguide.co.uk

Oxidation of the Aldehyde: The aldehyde functionality can be easily oxidized to a carboxylic acid, yielding 3-(4-(methylthio)phenyl)-3-oxopropanoic acid. This transformation can be achieved using a variety of oxidizing agents, including Tollens' reagent (Ag(NH₃)₂⁺), Fehling's solution, or chromic acid (H₂CrO₄). chemguide.co.uklibretexts.org The presence of the aldehyde allows this compound to act as a reducing agent. chemguide.co.uk

Oxidation of the Ketone (Baeyer-Villiger Oxidation): While ketones are generally stable to oxidation, they can undergo Baeyer-Villiger oxidation in the presence of peroxy acids, such as m-CPBA. youtube.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, which would lead to the formation of an ester. The regioselectivity of this reaction depends on the migratory aptitude of the adjacent groups. youtube.com

Oxidative Cleavage: Under harsh oxidative conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄), the carbon-carbon bonds of the ketone can be cleaved. libretexts.orgchemguide.co.uk

Table 2: Reductive and Oxidative Transformations of the Carbonyl Groups

TransformationFunctional Group(s) TargetedProduct TypeTypical Reagents
ReductionKetone and AldehydeDiolNaBH₄, LiAlH₄
OxidationAldehydeCarboxylic AcidTollens' Reagent, H₂CrO₄
OxidationKetoneEsterm-CPBA (Baeyer-Villiger)

3 4 Methylthio Phenyl 3 Oxopropanal As a Precursor in Complex Molecule Synthesis

Role in the Construction of Advanced Organic Scaffolds

The bifunctional nature of 3-(4-(Methylthio)phenyl)-3-oxopropanal, containing both a ketone and an aldehyde group in a 1,3-relationship, allows it to serve as a cornerstone for the creation of sophisticated molecular architectures. This is particularly evident in its application for synthesizing heterocyclic compounds and precursors for natural products.

The 1,3-dicarbonyl motif is a classic synthon for the formation of various heterocyclic rings through condensation reactions with dinucleophilic reagents. This compound is well-suited for these transformations, offering a pathway to heterocycles bearing a 4-(methylthio)phenyl substituent.

One of the most common applications for 1,3-dicarbonyl compounds is in the synthesis of pyrimidines. mdpi.com This involves the condensation of the dicarbonyl unit with an amidine, urea (B33335), or guanidine (B92328), which provides the N-C-N fragment necessary for ring closure. mdpi.com For instance, reaction with urea would yield a pyrimidin-2-one derivative, while reaction with guanidine would produce a 2-aminopyrimidine. These reactions provide a direct method for constructing the pyrimidine (B1678525) core from acyclic precursors. mdpi.com

Similarly, pyrazoles can be synthesized by the reaction of 1,3-dicarbonyls with hydrazines. researchgate.netsyrris.jp The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would lead to a pyrazole (B372694) with a 4-(methylthio)phenyl group. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of an additional substituent on the pyrazole nitrogen. researchgate.net The versatility of this approach makes it a popular strategy for creating substituted pyrazole derivatives. researchgate.net

The following table illustrates the potential of this compound in the synthesis of various heterocycles.

ReagentResulting HeterocycleGeneral Reaction Type
Urea4-Hydroxy-6-(4-(methylthio)phenyl)pyrimidin-2(1H)-oneCyclocondensation
Guanidine2-Amino-4-(4-(methylthio)phenyl)pyrimidineCyclocondensation
Hydrazine3-(4-(Methylthio)phenyl)-1H-pyrazoleCyclocondensation
Phenylhydrazine1-Phenyl-3-(4-(methylthio)phenyl)-1H-pyrazoleCyclocondensation
Hydroxylamine (B1172632)3-(4-(Methylthio)phenyl)isoxazoleCyclocondensation

While specific examples of the direct use of this compound in the total synthesis of natural products are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. The synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods. ed.ac.uknih.gov The functional groups within this compound make it a plausible precursor for more complex intermediates in the synthesis of such compounds. semanticscholar.org For example, the aromatic ketone portion could be a starting point for the elaboration of flavonoid or isoflavonoid (B1168493) skeletons, and the dicarbonyl functionality can be used to construct various cyclic and acyclic systems that form the backbones of natural products.

Utilization in the Preparation of Key Intermediates for Downstream Synthesis

Beyond the direct formation of complex scaffolds, this compound is a valuable starting material for creating key intermediates that can be used in a variety of subsequent chemical transformations.

The structure of this compound already contains an aromatic ketone. This functionality can be modified, or the entire molecule can be used as a building block to construct more elaborate aromatic ketones. For instance, the aldehyde group can undergo selective reactions, such as aldol (B89426) condensations or Wittig reactions, to extend the carbon chain, which can then be further manipulated to form new cyclic or acyclic ketone-containing structures. Additionally, the existing aromatic ring can be subjected to further electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. The development of new methods for synthesizing aromatic ketones continues to be an active area of research. nih.gov

The presence of the methylthio group offers a handle for the synthesis of sulfur-containing polymers, such as polythioethers. researchgate.net While direct polymerization of this compound is not a standard route, it could be chemically modified to produce a monomer suitable for polymerization. For example, the aldehyde or ketone could be transformed into a group that can participate in polymerization reactions.

Furthermore, the rigid aromatic structure and the potential for hydrogen bonding through its carbonyl groups make this compound and its derivatives interesting candidates as building blocks for supramolecular structures like Hydrogen-Bonded Organic Frameworks (HOFs). adelaide.edu.aursc.org HOFs are crystalline porous materials assembled through hydrogen bonding interactions between organic molecules. adelaide.edu.au The ability to design organic molecules that can self-assemble into ordered, porous structures is a key aspect of developing new HOFs. nih.govnih.gov

The table below outlines the potential of this compound in creating building blocks for materials science applications.

Material TypePotential Role of this compoundKey Functional Group
PolythioethersPrecursor to a sulfur-containing monomerMethylthio group
Hydrogen-Bonded Organic Frameworks (HOFs)Organic building block (linker or node)Carbonyl groups, aromatic ring

Strategic Integration into Multi-step Synthesis Schemes

For example, the aldehyde is generally more reactive towards nucleophiles than the ketone, allowing for selective transformations at the formyl group. Subsequently, the ketone can be targeted in a later step. This inherent difference in reactivity is a powerful tool in synthetic planning. The strategic use of such precursors is common in the synthesis of complex molecules, including active pharmaceutical ingredients. nih.gov

A related compound, 3-2-(4-(methylthio)phenyl)acetylpyridine, is utilized in a multi-step process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)phenyl]ethanone. google.com In this patented synthesis, the 4-(methylthio)phenyl group is carried through several steps before being oxidized to the corresponding methylsulfonyl group in the final step. google.com This illustrates how a methylthio-substituted aromatic ketone can be a key intermediate in a longer synthetic sequence, with the sulfur atom being modified at a late stage to yield the final target molecule. The ability to link individual reactions into multi-step sequences is a key advantage in modern organic synthesis. syrris.jp

Mechanistic Investigations of Reactions Involving 3 4 Methylthio Phenyl 3 Oxopropanal

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

To unravel the intricate steps of a chemical reaction involving 3-(4-(methylthio)phenyl)-3-oxopropanal, kinetic studies would be paramount. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be established. This mathematical expression provides crucial insights into the molecularity of the rate-determining step, indicating which species are involved in this critical phase of the reaction.

Isotopic labeling, a powerful complementary technique, could further illuminate the reaction pathway. For instance, by replacing a specific hydrogen atom in this compound with its heavier isotope, deuterium, one could determine if the breaking of that particular C-H bond is involved in the rate-determining step. A significant decrease in the reaction rate, known as a primary kinetic isotope effect, would provide strong evidence for this. Such studies are instrumental in distinguishing between different possible mechanisms, for example, concerted versus stepwise pathways.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

Reactions involving this compound that generate new chiral centers would necessitate an analysis of their stereochemical outcomes. The relative configuration of these newly formed stereocenters determines the diastereoselectivity of the reaction, while the preferential formation of one enantiomer over the other defines the enantioselectivity.

Achieving high levels of diastereoselective and enantioselective control is a central goal in modern organic synthesis. For reactions with this compound, this would likely involve the use of chiral catalysts, auxiliaries, or reagents. These chiral entities create a biased environment, favoring the formation of one stereoisomer over others. For example, in a hypothetical asymmetric aldol (B89426) reaction, a chiral catalyst would selectively stabilize the transition state leading to a specific enantiomer of the product. The development of such stereoselective methods would be guided by the principles of asymmetric catalysis, aiming for high yields and excellent stereocontrol. An efficient method for the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes has been developed using readily available starting materials in the presence of a chiral organocatalyst. rsc.org This protocol afforded various functionally enantioenriched chiral products in high yields with excellent enantio- and diastereoselectivity. rsc.org

Transition State Analysis and Energy Landscapes of Key Transformations

A deeper understanding of the reactivity of this compound can be gained through computational transition state analysis and the mapping of reaction energy landscapes. These theoretical approaches, often employing density functional theory (DFT), allow for the visualization and energetic characterization of the fleeting transition states that govern the rates and selectivities of chemical reactions. Molecular chemical reactions and the transport of atoms in solid media are both determined by the energy landscape in which these processes occur. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed. This profile reveals the activation energy barriers for different potential pathways, providing a theoretical basis for predicting which reaction is kinetically favored. For instance, in a reaction where multiple products could be formed, comparing the energies of the respective transition states would indicate the most likely outcome. Both molecular chemical reactions and the transport of atoms in solid media are shaped by the energy landscape in which they unfold. nih.gov Chemical reactions can be described as the cooperative movement of two chemical entities on a shared potential energy surface. nih.gov

Influence of Catalyst Systems and Solvent Effects on Reaction Pathways

The choice of catalyst and solvent can profoundly influence the outcome of a reaction involving this compound. Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. The nature of the catalyst, be it an acid, base, organocatalyst, or transition metal complex, will dictate the specific mechanism and can be tailored to achieve desired selectivity.

Computational Chemistry Approaches for 3 4 Methylthio Phenyl 3 Oxopropanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, orbital energies, and molecular properties. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. synopsys.com For 3-(4-(Methylthio)phenyl)-3-oxopropanal, a DFT study would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and orbital information. scirp.org

The primary outputs of such a study are the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich methylthiophenyl group, specifically involving the sulfur atom's lone pairs and the π-system of the aromatic ring. The LUMO is expected to be distributed over the α,β-unsaturated carbonyl system of the propanal chain, which is an electron-deficient region.

Illustrative Data Table: Frontier Molecular Orbital Properties

ParameterHypothetical ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.8 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

The distribution of electrons within the phenyl ring and the influence of the methylthio and oxopropanal substituents are key to understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution and delocalization effects. wikipedia.orguni-muenchen.de NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with Lewis structures. uni-muenchen.de

This analysis would quantify the charge on each atom, revealing the electron-donating nature of the methylthio group and the electron-withdrawing effect of the oxopropanal group. It would also detail the delocalization of electron density from the sulfur lone pairs into the aromatic ring and the delocalization within the propanal backbone. acs.org

Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could be calculated to quantify the aromatic character of the phenyl ring. The NICS value, calculated at the center of the ring, would be expected to be negative, confirming its aromatic nature. The magnitude of this value would indicate how the substituents affect the ring's aromaticity compared to unsubstituted benzene. rsc.org

Illustrative Data Table: NBO Analysis and Aromaticity Index

ParameterHypothetical ValueInterpretation
NBO Charge on Sulfur+0.15 eIndicates donation of electron density from sulfur to the ring.
NBO Charge on Carbonyl Carbon+0.45 eHighlights the electrophilic nature of this carbon.
NICS(0) value for Phenyl Ring-9.8 ppmA negative value confirms the aromatic character of the ring.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The flexibility of the propanal side chain in this compound means the molecule can exist in various conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformation is the most populated and often the most reactive.

Conformational analysis would typically begin with a molecular mechanics (MM) search. MM methods use classical physics to rapidly calculate the energies of thousands of possible conformations, providing a broad overview of the conformational landscape. researchgate.netyoutube.com The low-energy conformers identified by MM would then be subjected to more accurate geometry optimization and energy calculations using quantum methods like DFT. nih.gov This two-step approach is computationally efficient and provides reliable results for the relative stabilities of different conformers. The analysis would focus on the torsion angles of the rotatable bonds in the propanal chain and the bond connecting it to the phenyl ring.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surface for a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. coe.edu For this compound, one could investigate various reactions, such as its keto-enol tautomerism or its participation in aldol (B89426) or Michael addition reactions. researchgate.net

Using DFT, the geometries of the reactants, products, and transition states for a given reaction can be optimized. acs.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the mechanism of the reaction. psu.edu Frequency calculations are performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. aip.org

Molecular Modeling in Catalyst Design and Ligand Effects

This compound can serve as a substrate in various catalytic reactions. Molecular modeling plays a crucial role in designing catalysts for such transformations and in understanding the subtle effects of ligands on the catalyst's performance. pnnl.govresearchgate.net

For instance, if this compound were to be used in an asymmetric catalytic reaction, computational methods could be employed to design a chiral catalyst that would favor the formation of one enantiomer over the other. researchgate.net This involves modeling the interaction between the substrate and the catalyst-ligand complex. morressier.com By calculating the energies of the transition states leading to the different stereoisomers, the enantioselectivity of the catalyst can be predicted. chemrxiv.org

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific chemical compound This compound is not publicly available. Consequently, it is not possible to generate the requested article with the specified detailed sections on its structural elucidation.

The required in-depth analysis, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) with chemical shift and coupling constant analysis, investigation of tautomeric equilibria, High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, fragmentation pattern analysis, and Vibrational Spectroscopy (Infrared and Raman), necessitates access to specific experimental data that has not been published in the sources accessed.

While the compound is listed in chemical supplier databases and mentioned in some patents, the detailed characterization data required to fulfill the specific subsections of the prompt is not provided in these sources. Scholarly articles detailing the synthesis and in-depth spectroscopic analysis of this compound could not be located.

Therefore, the generation of a scientifically accurate and thorough article strictly adhering to the provided advanced spectroscopic and analytical methodologies outline is not feasible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 4 Methylthio Phenyl 3 Oxopropanal and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. thermofisher.comscielo.org.mx These techniques measure the interaction of infrared radiation or laser light with the molecular bonds, resulting in a unique spectral fingerprint. thermofisher.com For 3-(4-(Methylthio)phenyl)-3-oxopropanal, the spectra would be characterized by absorption bands corresponding to the vibrations of its key structural motifs.

The primary functional groups expected to produce distinct signals are the carbonyl groups (ketone and aldehyde), the aromatic phenyl ring, and the methylthio (-S-CH₃) group. The interpretation of these spectra involves assigning specific vibrational modes to the observed bands, a process often aided by computational density functional theory (DFT) calculations. researchgate.netnih.govsemanticscholar.org

Table 1: Expected Vibrational Frequencies and Band Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman) Notes
Aldehyde C=O Stretching ~1725-1740 Weak The position can be influenced by conjugation and tautomeric forms.
Ketone C=O Stretching ~1680-1700 Strong Conjugation with the phenyl ring lowers the frequency.
Aromatic C=C Stretching ~1600, ~1585, ~1500, ~1450 Strong Multiple bands are characteristic of the phenyl ring.
Aldehyde C-H Stretching ~2820, ~2720 Moderate Two distinct bands are often observed for the aldehydic proton.
Aromatic C-H Stretching >3000 Strong Typically appears as a group of sharp bands.
Aliphatic C-H Stretching ~2925 (asymmetric), ~2850 (symmetric) Moderate-Strong Corresponds to the methyl and methylene (B1212753) groups.

Note: The exact positions of the bands can vary based on the physical state of the sample (solid, liquid, or in solution) and intermolecular interactions. FTIR and Raman are complementary techniques; vibrations that are weak in FTIR may be strong in Raman, and vice versa. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of this compound, which is then exposed to a focused beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, the intensities of which are used to calculate an electron density map. nih.gov From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure. nih.gov For a derivative of the target compound, this analysis would reveal critical structural information. researchgate.netresearchgate.netresearchgate.netdergipark.org.tr

Table 2: Crystallographic Data Obtainable for this compound

Parameter Description Significance
Crystal System The class of crystal symmetry (e.g., monoclinic, orthorhombic). researchgate.net Defines the basic geometry of the unit cell.
Space Group The set of symmetry operations describing the unit cell. nih.gov Provides insight into molecular packing and chirality.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. researchgate.net Defines the size and shape of the crystal's basic building block.
Bond Lengths (Å) The distance between the nuclei of two bonded atoms. Confirms the connectivity and bond order (single, double, etc.).
Bond Angles (°) The angle formed by three connected atoms. Determines the local geometry and molecular conformation.

This technique provides unambiguous structural proof, confirming the connectivity and stereochemistry of the molecule. The resulting data is crucial for understanding structure-activity relationships and intermolecular interactions in the solid state. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, both gas and liquid chromatography are indispensable for assessing the purity of synthesized batches and for isolating the compound from reaction byproducts or impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for the analysis of volatile and thermally stable compounds. thermofisher.com Given the functional groups in this compound, the compound may require derivatization to increase its volatility and thermal stability for optimal GC-MS analysis. jfda-online.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. ajprd.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. ajprd.comthermofisher.com

Table 3: Typical GC-MS Parameters for Analysis

Parameter Description Typical Setting
Column The stationary phase where separation occurs. 5% diphenyl / 95% dimethyl polysiloxane (e.g., TR-Pesticide II, HP-5MS). thermofisher.com
Injection Mode Method of sample introduction. Splitless or Pulsed Splitless for trace analysis. pragolab.sk
Inlet Temperature Temperature at which the sample is vaporized. 250 - 280 °C.
Carrier Gas Inert gas that moves the sample through the column. Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
Oven Program Temperature gradient used to elute compounds. Initial temp 60-90°C, ramped to 300°C. ajprd.comthermofisher.com
MS Ionization Mode Method used to ionize the molecules. Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. epa.gov For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. thermofisher.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by the presence of a single, sharp peak at a characteristic retention time. Advanced detectors, such as a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), provide additional information. A DAD can furnish a UV-Vis spectrum of the eluting peak, aiding in identification, while an LC-MS provides mass data for definitive structural confirmation. researchgate.netthermofisher.com Preparative HPLC, using larger columns, can be employed to isolate the pure compound from a crude mixture. researchgate.net

Table 4: Typical HPLC Parameters for Analysis and Isolation

Parameter Description Typical Setting
Column The stationary phase for separation. C18 (octadecylsilane), 250 x 4.6 mm, 5 µm particle size.
Mobile Phase The solvent that carries the sample through the column. Gradient elution with water (often with an acid modifier like acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comoiv.int
Flow Rate The speed at which the mobile phase is pumped. 0.6 - 1.0 mL/min for analytical scale. oiv.int
Detection The method used to detect the compound as it elutes. UV/Vis at an optimal wavelength (e.g., 254 nm or 313-360 nm after derivatization). thermofisher.comoiv.int

Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. jfda-online.comgreyhoundchrom.com For a β-dicarbonyl compound like this compound, derivatization can overcome challenges in both GC and HPLC analysis. researchgate.net

For GC-MS, derivatization aims to increase volatility and thermal stability. mdpi.com Silylation reagents, for example, can react with the enol form of the dicarbonyl to create more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.com For HPLC, derivatization is often used to attach a chromophore to the molecule, significantly enhancing its detectability by UV-Vis absorption. This is particularly useful for quantitative analysis at low concentrations. oup.com

Table 5: Common Derivatization Reagents for Carbonyl Compounds

Reagent Target Functionality Resulting Derivative Analytical Enhancement Reference
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl (ketone, aldehyde) Dinitrophenylhydrazone Strong chromophore for enhanced HPLC-UV detection (~360 nm). epa.govthermofisher.com epa.govthermofisher.com
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Carbonyl (ketone, aldehyde) PFB-Oxime Increases volatility and introduces a fluorinated group for sensitive GC-MS detection. mdpi.com mdpi.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Active hydrogens (e.g., enols) Trimethylsilyl (TMS) ether Increases volatility and thermal stability for GC-MS analysis. mdpi.com mdpi.com
1,2-Diaminobenzene α-Dicarbonyls Quinoxaline Forms a stable, UV-active derivative for HPLC analysis. oiv.intoiv.int oiv.intoiv.int

Future Directions and Emerging Research Avenues for 3 4 Methylthio Phenyl 3 Oxopropanal

Exploration of Novel Catalytic Systems for Sustainable Transformations

The imperative of green chemistry necessitates a shift from stoichiometric reagents to catalytic, atom-efficient methodologies. wiley-vch.de For 3-(4-(Methylthio)phenyl)-3-oxopropanal, future research will likely focus on developing novel catalytic systems that are both efficient and environmentally benign.

One promising area is the use of immobilized organocatalysts for asymmetric transformations. The 1,3-dicarbonyl structure of the compound is an ideal substrate for reactions like enantioselective α-aminations, as has been demonstrated with similar dicarbonyls using polymer-supported thiourea (B124793) catalysts. rsc.org Such systems allow for the creation of chiral building blocks, crucial in pharmaceutical synthesis, while enabling easy catalyst recovery and reuse, minimizing waste. rsc.orgresearchgate.net

Additionally, heterogeneous catalysis offers sustainable pathways for selective modifications. oup.com For instance, developing selective hydrogenation catalysts could reduce either the keto or aldehyde group preferentially, providing access to valuable diols or hydroxy ketones. Conversely, greener oxidation methods using O₂ or H₂O₂ with solid catalysts could selectively oxidize the thioether group to a sulfoxide (B87167) or sulfone, moieties that are important in medicinal chemistry for modulating solubility and biological activity. wiley-vch.de The replacement of traditional stoichiometric oxidants like permanganate (B83412) or chromium (VI) reagents with these catalytic alternatives represents a significant advancement in sustainable chemical manufacturing. oup.com

Catalytic ApproachTarget TransformationPotential Advantages
Immobilized OrganocatalysisEnantioselective α-functionalizationHigh enantioselectivity, catalyst recyclability, reduced waste rsc.org
Heterogeneous HydrogenationSelective reduction of carbonylsHigh atom economy, use of H₂ as a clean reductant, catalyst reusability oup.com
Heterogeneous OxidationSelective oxidation of thioetherUse of clean oxidants (O₂, H₂O₂), avoidance of toxic metal waste wiley-vch.de
BiocatalysisEnantioselective reductions/oxidationsHigh selectivity under mild conditions, biodegradable catalysts bio-conferences.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved reproducibility, making it an ideal platform for utilizing this compound. rsc.orgsemanticscholar.org The inherent advantages of microreactors, such as rapid mixing and efficient heat transfer, can enable transformations that are difficult to control in batch, such as highly exothermic or fast reactions. rsc.org

Automated synthesis platforms can leverage this compound as a key building block for generating compound libraries. researchgate.net The aldehyde and ketone functionalities are amenable to a wide range of automated reactions, including reductive aminations, Suzuki couplings, and N-heterocycle formations. merckmillipore.com For example, an automated platform could sequentially react the aldehyde group and then the ketone, allowing for the rapid, multi-step synthesis of diverse molecular structures with minimal human intervention. nih.gov This approach accelerates the discovery of new molecules for various applications, from pharmaceuticals to materials science. researchgate.net The synthesis of complex molecules can be streamlined into digitally stored recipes, enhancing efficiency and reproducibility. nih.gov

PlatformApplication for this compoundKey Benefits
Continuous Flow Reactors Aldol (B89426) condensations, Grignard additions, hydrogenationsEnhanced safety, precise temperature control, improved yield and selectivity, easy scale-up unimi.itnih.gov
Automated Synthesis Platforms Library synthesis via reductive amination, amide formation, etc.High-throughput synthesis, rapid lead optimization, reduced human error merckmillipore.com
Integrated Flow & Automation Multi-step synthesis of target molecules (e.g., APIs)End-to-end production, on-demand manufacturing, streamlined purification nih.govacs.org

Development of Advanced Functional Materials Based on the Compound's Derivatives

The unique electronic and structural characteristics of this compound make it an attractive precursor for advanced functional materials. The interplay between the electron-donating methylthio group and the electron-withdrawing dicarbonyl moiety can be exploited to create materials with interesting optical and electronic properties.

One avenue of research is the development of polymers with high thermal stability and specific functionalities. By chemically modifying the aldehyde or ketone groups into polymerizable units, the compound could be incorporated as a monomer into aromatic polyesters or poly(arylene thioether)s. researchgate.netresearchgate.net Such sulfur-containing polymers are known for their excellent thermal performance and high refractive indices. researchgate.netwarwick.ac.uk

A second emerging area is in the field of nonlinear optical (NLO) materials. Organic molecules with strong donor-acceptor character and a π-conjugated system can exhibit significant NLO responses, which are crucial for applications in photonics and optical data processing. nih.gov Derivatives of this compound, formed by creating a more extensive π-system connecting the donor (methylthio) and acceptor (carbonyl) ends, could be designed as novel NLO chromophores. researchgate.net Theoretical calculations could guide the synthesis of derivatives with optimized hyperpolarizability. researchgate.netrsc.org

Theoretical Predictions for Undiscovered Reactivity or Applications

Computational chemistry provides powerful tools to predict molecular properties and reaction pathways, guiding experimental work and accelerating discovery. For this compound, theoretical methods like Density Functional Theory (DFT) can offer profound insights.

DFT calculations can be used to study the compound's fundamental properties, such as its keto-enol tautomerism, which dictates its reactivity in different chemical environments. dntb.gov.ua Furthermore, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict its behavior in electrochemical reactions and its potential as an electronic material. researchgate.net For instance, a linear correlation between HOMO energy and anodic peak potential has been demonstrated for similar β-dicarbonyl compounds, allowing for the prediction of their electrochemical behavior. researchgate.net

Design of Next-Generation Synthetic Intermediates with Enhanced Selectivity

A primary goal in modern drug discovery is the design of molecules that interact with their biological targets with high potency and selectivity, minimizing off-target effects. This compound is a prime candidate to serve as a versatile scaffold for creating next-generation synthetic intermediates with enhanced selectivity.

The concept of exploring structure-selectivity relationships (SSRs) is key to this endeavor. nih.gov By using the core structure of this compound, medicinal chemists can generate focused libraries of compounds through systematic modifications. For example, the dicarbonyl moiety can be used as a handle to synthesize a wide array of heterocyclic systems (e.g., pyrazoles, isoxazoles), while the aromatic ring can be further functionalized. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors and significantly alter the molecule's conformational preferences and polarity.

This "scaffold-hopping" approach allows for the fine-tuning of interactions within a protein's binding site. nih.gov By analyzing the SSRs of the resulting library, researchers can identify key structural modifications that lead to dramatic increases in selectivity for a specific biological target, such as a particular kinase or ion channel. mdpi.commdpi.com This rational design approach can uncover "selectivity cliffs," where small chemical changes result in large differences in selectivity, providing critical insights for developing highly targeted therapeutics. nih.gov The versatility of the organosulfur chemistry further enhances the potential to create structurally diverse and novel intermediates. thieme-connect.de

Q & A

Q. What are the recommended synthetic routes for 3-(4-(Methylthio)phenyl)-3-oxopropanal, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Introduce the methylthio group via nucleophilic aromatic substitution (e.g., using NaSMe on a halogenated phenyl precursor) .
  • Step 2: Acylation or Friedel-Crafts reaction to install the 3-oxopropanal moiety. For example, reacting 4-(methylthio)benzaldehyde with diketene or via aldol condensation under acidic conditions .
  • Optimization: Use catalysts like sulfuric acid for esterification (analogous to methods in ) and control temperature (0–25°C) to minimize aldehyde oxidation. Solvent choice (e.g., dichloromethane) and inert atmospheres improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques:
  • NMR (¹H/¹³C): Confirm the presence of the aldehyde proton (~9.8 ppm) and methylthio group (~2.5 ppm for S–CH₃) .
  • IR Spectroscopy: Identify carbonyl stretches (ketone: ~1700 cm⁻¹; aldehyde: ~2800–2720 cm⁻¹) .
  • HPLC/GC: Assess purity (>95% recommended for reproducibility) using C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for this compound during storage?

  • Storage: Store in sealed, moisture-free containers at RT or 0–6°C to prevent aldehyde oxidation and ketone degradation .
  • Handling: Use under nitrogen/argon to avoid air-sensitive reactions. Monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • The electron-donating methylthio group increases electron density on the phenyl ring, enhancing resonance stabilization of intermediates. This affects reaction rates in:
  • Aldol Condensations: Faster enolate formation compared to non-substituted analogs .
  • Oxime Formation: The aldehyde reacts efficiently with hydroxylamine, but steric hindrance from the methylthio group may slow kinetics .
    • Methodological Tip: Use kinetic studies (UV-Vis monitoring) to compare reaction rates with halogenated analogs (e.g., 3-(4-chlorophenyl) derivatives) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar compounds?

  • Case Example: If one study reports antioxidant activity (e.g., ) but another shows inactivity in similar assays:
  • Variable Control: Check differences in assay conditions (e.g., cell lines, ROS detection methods).
  • Structural Analysis: Compare substituent effects (e.g., methylthio vs. chloro groups) using SAR studies .
  • Dose-Response Curves: Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. How can computational methods enhance understanding of this compound’s mechanism in enzyme inhibition?

  • Molecular Docking: Model interactions with target enzymes (e.g., cytochrome P450) to identify binding sites influenced by the methylthio and aldehyde groups .
  • DFT Calculations: Predict reactive sites for nucleophilic attacks (e.g., aldehyde carbon) and compare with experimental data (e.g., LC-MS reaction monitoring) .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
4-(Methylthio)benzaldehydePrecursor for aldol condensation
3-Oxopropanoic acid derivativesAcylation agents

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundBiological ActivityKey Structural Difference
3-(4-Chlorophenyl)-3-oxopropanalModerate antimicrobialCl substituent
This compoundAntioxidant/CytotoxicSMe substituent
3-(4-Fluorophenyl)-3-oxopropanalLow enzyme inhibitionF substituent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.